molecular formula C9H8ClNO2 B6178475 3-amino-5-ethynylbenzoic acid hydrochloride CAS No. 2567504-32-7

3-amino-5-ethynylbenzoic acid hydrochloride

Cat. No.: B6178475
CAS No.: 2567504-32-7
M. Wt: 197.6
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-5-ethynylbenzoic acid hydrochloride is a chemical compound with the molecular formula C9H7NO2·HCl. It is a derivative of benzoic acid, characterized by the presence of an amino group at the third position and an ethynyl group at the fifth position on the benzene ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-ethynylbenzoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative.

    Amination: Introduction of the amino group at the third position of the benzene ring.

    Ethynylation: Introduction of the ethynyl group at the fifth position of the benzene ring.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-ethynylbenzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different functional groups.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Various electrophiles or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield carboxylic acids or aldehydes, while reduction of the amino group may produce primary or secondary amines.

Scientific Research Applications

3-amino-5-ethynylbenzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-5-ethynylbenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino and ethynyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-amino-5-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of an ethynyl group.

    3-amino-5-methylbenzoic acid: Contains a methyl group instead of an ethynyl group.

    3-amino-5-nitrobenzoic acid: Features a nitro group in place of the ethynyl group.

Uniqueness

3-amino-5-ethynylbenzoic acid hydrochloride is unique due to the presence of both an amino group and an ethynyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

CAS No.

2567504-32-7

Molecular Formula

C9H8ClNO2

Molecular Weight

197.6

Purity

95

Origin of Product

United States

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